molecular formula C18H28N2O3S2 B2594637 4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane CAS No. 1421463-13-9

4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane

Cat. No.: B2594637
CAS No.: 1421463-13-9
M. Wt: 384.55
InChI Key: HMNQWZBLDLBWHK-UHFFFAOYSA-N
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Description

4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane represents a structurally advanced small molecule research compound designed for investigating protein-protein interactions within ubiquitin-proteasome system regulation. This synthetic agent features a distinctive 1,4-thiazepane core scaffold modified with strategic substitutions that potentially enable targeted interference with ubiquitination machinery, particularly components involved in neddylation pathways and cullin-RING ligase (CRL) complex activation cycles . The compound's molecular architecture combines a methoxyphenylsulfonyl group with piperidinylmethyl functionality, creating a stereoelectronically balanced structure capable of potentially engaging allosteric binding pockets on regulatory proteins including DCN1 and other ubiquitination facilitators . Research applications primarily focus on utilizing this compound as a chemical probe for dissecting the molecular mechanisms underlying targeted protein degradation, with potential relevance to cancer biology, hepatology, and metabolic disease research . Investigations may explore its effects on neddylation cascade regulation through potential inhibition of E3 ligase cofactors, which could provide valuable insights for developing novel therapeutic strategies targeting protein homeostasis . The compound exemplifies sophisticated structure-based design principles for modulating challenging intracellular protein interactions, offering researchers a specialized tool for interrogating ubiquitin-proteasome system dynamics without the pharmacological limitations of conventional enzyme inhibitors . Research use is restricted to laboratory investigations exclusively, with all experimental applications requiring appropriate biosafety protocols and ethical compliance.

Properties

IUPAC Name

4-(3-methoxyphenyl)sulfonyl-3-(piperidin-1-ylmethyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S2/c1-23-17-7-5-8-18(13-17)25(21,22)20-11-6-12-24-15-16(20)14-19-9-3-2-4-10-19/h5,7-8,13,16H,2-4,6,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNQWZBLDLBWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCCSCC2CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18_{18}H28_{28}N2_2O3_3S2_2
  • Molecular Weight : 384.6 g/mol
  • CAS Number : 1421463-13-9

The structure includes a thiazepane ring, which is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

The proposed mechanism of action for compounds with similar structures often involves inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. For example, certain thioureas demonstrated IC50_{50} values indicative of strong inhibitory effects on these enzymes .

Neuropharmacological Effects

Compounds containing piperidine moieties have been investigated for their neuropharmacological effects. The piperidine ring is known to enhance central nervous system penetration and may contribute to various pharmacological activities, including analgesic and anxiolytic effects. Studies involving related compounds have shown interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Synthesis and Testing

A recent study synthesized several derivatives of sulfonyl-containing compounds, evaluating their biological activities. The researchers utilized a one-pot synthesis method that yielded compounds with varying degrees of antimicrobial activity . The results indicated that structural modifications could enhance efficacy against specific bacterial strains.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of similar compounds to target enzymes. These studies revealed that specific interactions with active site residues significantly influence the inhibitory potency of the compounds . Such computational approaches can guide the design of more effective derivatives of this compound.

Data Table: Biological Activity Comparison

Compound NameAntimicrobial ActivityIC50_{50} (µg/mL)Enzyme Target
Compound AStrong0.78 - 3.125DNA gyrase
Compound BModerate10 - 20Topo IV
This compoundTBDTBDTBD

Note: TBD = To Be Determined based on further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications Reference
Target Compound C₁₈H₂₆N₂O₃S₂ 382.54 3-Methoxyphenylsulfonyl, piperidin-1-ylmethyl Hypothesized CNS activity (structural analogy to antipsychotics)
BB84425 C₁₈H₁₇ClFNO₄S₂ 429.91 3-Chloro-4-fluorobenzenesulfonyl, benzodioxolyl Antiviral/antimicrobial candidate
Letermovir C₂₉H₂₈F₄N₄O₄ 572.55 3-Methoxyphenylpiperazine, trifluoromethylphenyl CMV prophylaxis (low water solubility)
Iloperidone C₂₄H₂₇FN₂O₄ 426.5 Benzisoxazole, methoxyphenyl Antipsychotic (D₂/5-HT₂A receptor affinity)
3-(Piperidin-1-ylmethyl)-1,4-thiazepane C₁₁H₂₀N₂S 236.36 Unsubstituted 1,4-thiazepane core Discontinued research compound

Key Comparative Insights

Letermovir’s sulfonyl-free structure relies on a trifluoromethylphenyl group for hydrophobicity, limiting aqueous solubility .

Heterocyclic Core Modifications :

  • The 1,4-thiazepane core in the target compound and BB84425 contrasts with Iloperidone’s benzisoxazole and Letermovir’s dihydroquinazoline. Thiazepanes may offer conformational flexibility for target binding compared to rigid fused-ring systems .

Piperidine vs. Piperazine Moieties :

  • The target compound ’s piperidine group (pKa ~11) is less basic than Letermovir’s piperazine (pKa ~7.5), which could reduce off-target interactions with acidic receptors .

Pharmacological Potential: Structural similarities to Iloperidone suggest possible antipsychotic or anticonvulsant activity via dopamine/serotonin receptor modulation. However, the sulfonyl group may redirect selectivity toward ion channels or enzymes . Unlike BB84425 and Letermovir, the target lacks halogen atoms, reducing risks of metabolic halogenation and toxicity .

Research Findings and Implications

  • Synthetic Accessibility : The compound’s synthesis likely employs sulfonation and alkylation steps, akin to methods for BB84425 and Iloperidone .
  • ADME Profile: The 3-methoxy group may enhance metabolic stability over non-substituted phenylsulfonyl analogs, as seen in Letermovir’s pharmacokinetics .
  • Unresolved Questions: No direct pharmacological data exists for the target compound. Preclinical studies should compare its binding affinity with Iloperidone and toxicity profile with halogenated derivatives.

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